

Spectroscopic Data of 5-(2-Bromophenyl)-4-pentynoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-(2-Bromophenyl)-4-pentynoic acid

Cat. No.: B8593827

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Currently, detailed, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and specific experimental protocols for the synthesis and analysis of "**5-(2-Bromophenyl)-4-pentynoic acid**" are not readily found in established scientific literature databases and chemical repositories.

This guide acknowledges the need for such information within the research and development community and outlines the general methodologies and expected data formats that would be presented if the data were available. While specific experimental values cannot be provided, this document serves as a template for the comprehensive characterization of this compound.

Hypothetical Data Presentation

Were the data available, it would be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical ^1H NMR Spectroscopic Data for **5-(2-Bromophenyl)-4-pentynoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Expected ~7.6	d	1H	~8.0	Ar-H
Expected ~7.5	d	1H	~8.0	Ar-H
Expected ~7.3	t	1H	~7.5	Ar-H
Expected ~7.2	t	1H	~7.5	Ar-H
Expected ~2.8	t	2H	~7.0	-CH ₂ -COOH
Expected ~2.6	t	2H	~7.0	-C \equiv C-CH ₂ -

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for **5-(2-Bromophenyl)-4-pentynoic acid**

Chemical Shift (δ) ppm	Assignment
Expected ~178	C=O (acid)
Expected ~133	Ar-C
Expected ~132	Ar-C
Expected ~129	Ar-C
Expected ~127	Ar-C
Expected ~124	Ar-C-Br
Expected ~93	-C \equiv C-
Expected ~80	-C \equiv C-
Expected ~33	-CH ₂ -COOH
Expected ~19	-C \equiv C-CH ₂ -

Table 3: Hypothetical IR Spectroscopic Data for **5-(2-Bromophenyl)-4-pentynoic acid**

Frequency (cm ⁻¹)	Intensity	Assignment
Expected 2500-3300	Broad	O-H stretch (acid)
Expected ~2200	Medium	C≡C stretch
Expected ~1710	Strong	C=O stretch (acid)
Expected ~1580, 1470	Medium	C=C stretch (aromatic)
Expected ~750	Strong	C-Br stretch

Table 4: Hypothetical Mass Spectrometry Data for **5-(2-Bromophenyl)-4-pentynoic acid**

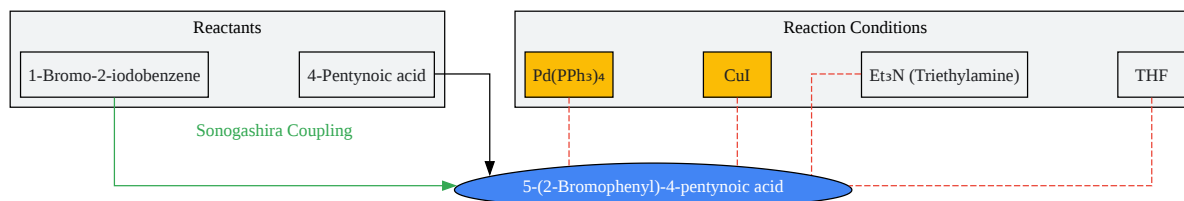
m/z	Relative Intensity (%)	Assignment
Expected ~268/270	~100/98	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
Expected ~223/225	[M-COOH] ⁺	
Expected ~189	[M-Br] ⁺	

Standard Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the synthesis and spectroscopic characterization of a compound like **5-(2-Bromophenyl)-4-pentynoic acid**.

General Synthesis Protocol: Sonogashira Coupling

A common synthetic route would involve a Sonogashira coupling between 1-bromo-2-iodobenzene and 4-pentynoic acid.



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Caption: Synthetic pathway via Sonogashira coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

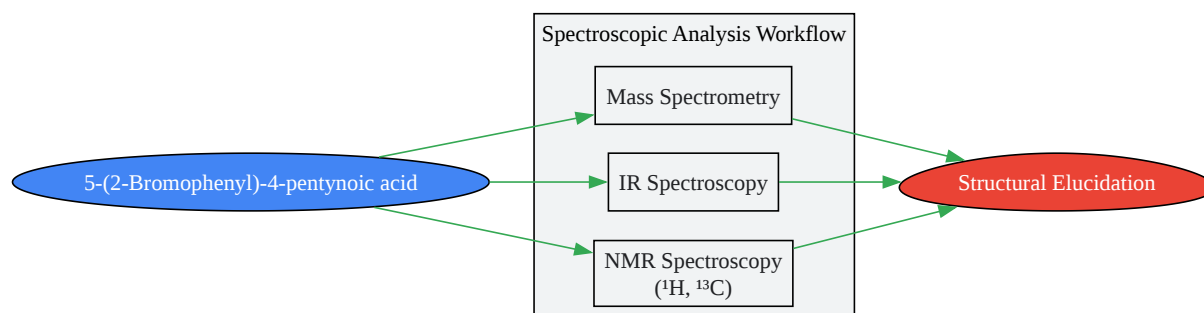
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties, over a relevant mass-to-charge (m/z) range.



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Caption: General workflow for spectroscopic analysis.

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